molecular formula C23H18N2O2S2 B3015851 (E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate CAS No. 402953-84-8

(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate

Cat. No. B3015851
CAS RN: 402953-84-8
M. Wt: 418.53
InChI Key: MHEQGAVLXWPTGB-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate” is a complex organic molecule. It is related to a class of compounds known as polymeric semiconductors, which are important in the development of organic complementary inverters and complementary logic circuits .

Scientific Research Applications

α-Glucosidase Inhibitors

This compound has been used in the design and synthesis of novel derivatives that act as α-glucosidase inhibitors . These inhibitors are important in the treatment of diabetes, as they can delay the absorption of glucose and thereby reduce postprandial hyperglycemia.

Antitumor Agents

Derivatives of this compound have shown promising antitumor activities . They have been evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in the synthesis of various heterocyclic derivatives, including those containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . These heterocyclic compounds have diverse applications in medicinal chemistry and drug design.

Fluorescence Studies

The compound may have potential applications in fluorescence studies . The fast relaxation from the excited state to the ground state due to intramolecular energy-transfer between the groups can emit light with a significant redshift.

Study of Enzyme Inhibition Mechanisms

The compound and its derivatives can be used to study the mechanisms of enzyme inhibition . For example, kinetic and molecular docking studies have revealed that certain derivatives inhibit α-glucosidase in a non-competitive manner.

properties

IUPAC Name

methyl 2-[[(7E)-7-benzylidene-3-cyano-4-thiophen-3-yl-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c1-27-20(26)14-29-23-19(12-24)21(17-9-10-28-13-17)18-8-7-16(22(18)25-23)11-15-5-3-2-4-6-15/h2-6,9-11,13H,7-8,14H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEQGAVLXWPTGB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CC=C3)C2=N1)C4=CSC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CC=C3)/C2=N1)C4=CSC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate

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